molecular formula C₃₁H₃₈O₁₅ B1146134 6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate CAS No. 39938-00-6

6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate

Cat. No.: B1146134
CAS No.: 39938-00-6
M. Wt: 650.62
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzofuran core substituted with methoxy and methyl groups at positions 5, 6, and 7, along with a conjugated enone system. The glucopyranosiduronate moiety is acetylated at the 2,3,4-positions, enhancing solubility while retaining metabolic stability.

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[6-methoxy-5-[(E)-6-methoxy-3-methyl-6-oxohex-2-enyl]-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38O15/c1-14(10-12-21(35)38-6)9-11-19-23(39-7)15(2)20-13-41-29(36)22(20)24(19)45-31-28(44-18(5)34)26(43-17(4)33)25(42-16(3)32)27(46-31)30(37)40-8/h9,25-28,31H,10-13H2,1-8H3/b14-9+/t25-,26-,27-,28+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASHVQZBXMURJN-VUCNFRLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657897
Record name 6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39938-00-6
Record name 6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate is a complex organic molecule with significant biological activity. Its molecular formula is C31H38O15C_{31}H_{38}O_{15} and it has a molecular weight of approximately 650.62 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The structure of the compound features a benzofuran moiety along with methoxy and acetyl groups that contribute to its biological properties. The presence of multiple functional groups suggests that it may interact with various biological targets.

PropertyValue
Molecular FormulaC31H38O15C_{31}H_{38}O_{15}
Molecular Weight650.62 g/mol
CAS Number39938-00-6
PurityTypically 95%

Anticancer Properties

Recent studies have indicated that derivatives of benzofuran compounds exhibit notable cytotoxic effects against various cancer cell lines. The specific compound under review has been evaluated for its potential to inhibit cell proliferation in cancer models.

  • Mechanism of Action : The anticancer activity may be attributed to its ability to induce apoptosis in cancer cells. This is facilitated by the compound's interaction with cellular pathways involved in cell survival and proliferation.
  • Case Studies : In vitro studies have shown that compounds similar to the one discussed have demonstrated selective toxicity towards cancer cells while sparing normal cells. For example, derivatives have been tested against:
    • Breast cancer (MCF-7)
    • Lung cancer (A549)
    • Liver cancer (HepG2)
    These studies reveal that certain structural modifications enhance cytotoxicity, suggesting a structure–activity relationship (SAR) that can guide future drug design.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens.

  • Antibacterial Activity : Preliminary screening indicates that the compound exhibits selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis. The minimal inhibitory concentrations (MIC) for these strains were determined, providing insight into the compound's efficacy.
  • Antifungal Activity : The compound's antifungal properties have also been assessed, showing effectiveness against common fungal pathogens like Candida albicans.

Research Findings

A comprehensive study published in PMC8325670 highlighted the biological activities of benzofuran derivatives, indicating that many compounds exhibit both anticancer and antimicrobial properties. The study established SARs that are critical for optimizing the biological activity of these compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Glycosyl Moieties

Compound A: (4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester

  • Key Differences: Acetylation Pattern: Tetra-O-acetyl (2,3,4,6) vs. tri-O-acetyl (2,3,4) in the target compound. Aglycone Structure: Isobenzofuran vs. benzofuran core. The isobenzofuran system in Compound A may alter π-π stacking interactions in biological targets. Side Chain: Hexenoic acid methyl ester introduces lipophilicity, contrasting with the target’s simpler methyl ester .

Compound B: Methyl 2,3,4-tri-O-lauroyl-6-O-(4-methoxybenzoyl)-α-D-glucopyranoside

  • Key Differences: Acyl Groups: Lauroyl (C12) chains at 2,3,4-positions vs. acetyl groups. The long hydrophobic chains in Compound B enhance membrane permeability but may increase toxicity . Biological Implications: Lauroyl-modified glucopyranosides in Compound B exhibit sustained-release properties in drug delivery, whereas acetyl groups in the target compound prioritize rapid metabolic activation .

Analogues with Varied Aglycone Substituents

Compound C: Methyl [1-O-(4′-formyl-2′-methoxyphenyl)-2,3,4-tri-O-acetyl-β-D-glucopyranosiduronate]

  • Key Differences: Aglycone: 4′-Formyl-2′-methoxyphenyl vs. benzofuran. The formyl group in Compound C allows for covalent conjugation (e.g., Schiff base formation), enabling modular drug design, a feature absent in the target compound . Reactivity: The target’s enone system may participate in Michael addition reactions, offering distinct reactivity compared to Compound C’s formyl group .

Compound D: 4-{(1E,3Z,6E)-7-[4-(β-D-Glucopyranuronosyloxy)-3-methoxyphenyl]-3-hydroxy-5-oxo-1,3,6-heptatrien-1-yl}-2-methoxyphenyl β-D-glucopyranosiduronic acid

  • Key Differences: Conjugated System: Extended heptatrienyl group in Compound D enables strong UV-Vis absorption, useful in spectroscopic tracking. The target’s benzofuran-enone system lacks this feature . Solubility: Dual glucuronide moieties in Compound D enhance water solubility, whereas the target’s single glucuronide balances solubility and lipophilicity .

Analogues with Functional Group Variations

Compound E: 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride

  • Key Differences: Sugar Backbone: Glucosamine (2-amino-2-deoxy) vs. glucuronide. The amino group in Compound E facilitates protonation at physiological pH, altering cellular uptake mechanisms . Biological Role: Compound E is a precursor for glycosaminoglycan synthesis, whereas the target’s glucuronide may act as a detoxification intermediate .

Comparative Data Table

Compound Molecular Weight Acetylation Pattern Core Structure Notable Substituents Key Properties
Target Compound 664.65 2,3,4-O-Acetyl Benzofuran Methoxy, Methyl, Enone Moderate lipophilicity; enzymatic activation
Compound A (E16) 664.65 2,3,4,6-O-Acetyl Isobenzofuran Hexenoic acid methyl ester Enhanced steric hindrance
Compound B (E5) ~800 (est.) 2,3,4-O-Lauroyl Glucopyranoside 4-Methoxybenzoyl High membrane permeability
Compound C (E6) ~500 (est.) 2,3,4-O-Acetyl Methoxyphenyl Formyl group Conjugation-ready
Compound E (E15) 449.84 1,3,4,6-O-Acetyl Glucosamine Amino group pH-dependent solubility

Research Findings and Implications

  • Metabolic Stability : The target compound’s tri-O-acetyl glucuronide is less prone to premature hydrolysis than Compound A’s tetra-O-acetyl analogue, favoring controlled drug release .
  • Toxicity Profile : Compared to Compound B’s lauroyl chains, the target’s acetyl groups reduce cytotoxicity risks, making it suitable for oral administration .
  • Synthetic Flexibility: Compound C’s formyl group enables modular derivatization, whereas the target’s enone system offers alternative reaction pathways (e.g., nucleophilic additions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.